Melochinone
Description
Contextualization of 4-Quinolone Alkaloids in Chemical Biology
The 4-quinolone scaffold is a privileged structure in chemical biology and medicinal chemistry, forming the basis for numerous compounds with a broad spectrum of pharmaceutical applications. researchgate.net Alkaloids featuring this core structure are known to interact with various biological targets, leading to a wide array of effects. Research into this class of compounds has uncovered significant potential across several therapeutic areas. researchgate.net
Interesting biological activities reported for 4-quinolone alkaloids include:
Antifungal researchgate.net
Anticancer researchgate.net
Antibacterial researchgate.netnih.gov
Anti-HIV researchgate.netnih.gov
Trypanocidal researchgate.net
Leishmanicidal researchgate.net
Acetylcholinesterase inhibition researchgate.net
The diverse bioactivities of these compounds underscore their importance as lead structures for drug discovery and as chemical probes for exploring biological pathways. For instance, waltheriones A and C, 4-quinolone alkaloids closely related to Melochinone and isolated from Melochia odorata, have demonstrated significant anti-HIV activity in laboratory studies. nih.govacs.orgnih.gov This highlights the therapeutic potential inherent in this structural class.
Historical Perspective on the Discovery and Initial Significance of this compound
This compound was first isolated in 1975 by a team of researchers led by G. J. Kapadia. mdpi.comnih.gov The novel quinolinone alkaloid was extracted from the plant Melochia tomentosa, a species described at the time as being tumorogenic, which likely spurred the initial chemical investigation. mdpi.comchemicalbook.com
The discovery was significant due to the compound's novel chemical structure. Through meticulous analysis, including X-ray crystallography, the structure of this compound was determined to contain a 4-quinolone core fused to a seven-membered ring, a distinctive feature that set it apart from other known alkaloids. nih.govchemicalbook.com Its molecular formula was established as C₂₂H₂₁NO₂. jst.go.jp this compound is structurally related to other 4-quinolone alkaloids found in the plant genera Melochia and Waltheria, such as antidesmone (B1666049), chamaedrone, and the waltheriones. nih.govmdpi.com While waltherione A possesses an ether bridge forming a bicyclic system, this compound's fused seven-membered ring represents a different architectural solution within this alkaloid family. mdpi.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁NO₂ jst.go.jp |
| Molar Mass | 331.41 g/mol jst.go.jp |
| CAS Registry Number | 57609-68-4 jst.go.jp |
| Natural Source | Melochia tomentosa mdpi.comnih.gov |
Current Research Landscape and Academic Interest in this compound
Despite its unique structure and discovery over four decades ago, dedicated research focusing exclusively on the biological activities of this compound appears to be limited in recent scientific literature. Databases such as the Comparative Toxicogenomics Database currently have no curated biological associations for the compound, suggesting a gap in modern pharmacological screening. ctdbase.org
However, academic interest in the broader family of 4-quinolone alkaloids from the Melochia and Waltheria genera remains active. mdpi.comscielo.br The potent anti-HIV activity of waltheriones A and C, for example, continues to validate this class of natural products as a source of promising lead compounds for drug development. nih.govacs.org This ongoing research into structurally similar compounds provides a strong rationale for future investigations into this compound. Its distinct cyclohepta[f]quinolin-1-one core may confer unique biological properties that have yet to be explored, representing an untapped area for natural products research and potential therapeutic discovery.
Table 2: Selected 4-Quinolone Alkaloids from Melochia and Related Genera and Their Reported Activities
| Compound Name | Natural Source(s) | Reported Biological Activity |
|---|---|---|
| Waltherione A | Melochia odorata, Waltheria douradinha nih.gov | Anti-HIV, Antifungal, Acetylcholinesterase inhibitor nih.gov |
| Waltherione C | Melochia odorata, Waltheria indica nih.govmdpi.com | Anti-HIV nih.govacs.org |
| Antidesmone | Melochia chamaedrys, Waltheria indica mdpi.com | Antifungal nih.gov |
| Chamaedrone | Melochia chamaedrys nih.gov | Antimicrobial (antibacterial and antifungal) nih.gov |
| Vanessine | Waltheria douradinha nih.gov | Weak antibacterial nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57609-68-4 |
|---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-methoxy-3-methyl-7-phenyl-4,9,10,11-tetrahydrocyclohepta[f]quinolin-1-one |
InChI |
InChI=1S/C22H21NO2/c1-14-22(25-2)21(24)20-18-11-7-6-10-16(15-8-4-3-5-9-15)17(18)12-13-19(20)23-14/h3-5,8-10,12-13H,6-7,11H2,1-2H3,(H,23,24) |
InChI Key |
DNBWHNVLJOVDJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(N1)C=CC3=C2CCCC=C3C4=CC=CC=C4)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC3=C2CCCC=C3C4=CC=CC=C4)OC |
Other CAS No. |
57609-68-4 |
Synonyms |
2-methoxy-3-methyl-7-phenyl-9,10,11-trihydro(4H)- cyclohepta(f)quinolinone melochinone |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distribution of Melochinone
Identification of Botanical Sources of Melochinone
The presence of this compound is predominantly linked to the plant genus Melochia, which belongs to the Malvaceae family. wikipedia.org Research has pinpointed specific species within this genus as natural sources of this compound.
Melochia tomentosa L. as a Primary Source
Melochia tomentosa L. is the primary and definitive botanical source from which this compound has been isolated and its structure elucidated. nih.gov This plant, a member of the Malvaceae family, is recognized as the principal origin of this unique quinolinone alkaloid. nih.gov In addition to this compound, a related open-chain analogue, Melovinone, has also been isolated from the roots of Melochia tomentosa. doi.org
Table 1: Botanical Profile of Melochia tomentosa L.
| Feature | Description |
|---|---|
| Family | Malvaceae usf.edu |
| Genus | Melochia usf.edu |
| Common Names | Woolly Pyramidflower, Teabush, Broomwood usf.edu |
| Alkaloid Content | this compound, Melovinone nih.govdoi.org |
Other Reported Melochia Species (e.g., Melochia pyramidata)
While M. tomentosa is the confirmed source of this compound, other species within the genus have been investigated and found to contain related alkaloids. Melochia pyramidata L. is known to produce an alkaloid referred to as "melochinine," which has been studied for its pharmacological properties. nih.gov Another species, Melochia chamaedrys, has been shown to contain other quinolinone alkaloids, specifically chamaedrone and antidesmone (B1666049). nih.govresearchgate.net The presence of structurally similar, yet distinct, quinolinone alkaloids across different Melochia species highlights the genus as a rich source of this class of compounds.
Methodologies for Extraction and Purification of this compound from Plant Material
The isolation of this compound from plant material involves a multi-step process that begins with extraction and is followed by sophisticated purification techniques to yield the pure compound.
A general procedure for isolating alkaloids from plant sources, such as the roots or aerial parts of Melochia species, typically begins with solvent extraction. The dried and powdered plant material is subjected to extraction with a solvent like methanol. ijcmas.com The resulting crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate acidic, basic (alkaloidal), and neutral components. The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent like chloroform (B151607) to obtain a crude alkaloid fraction. researchgate.net
Chromatographic Techniques in Isolation
Chromatography is the cornerstone of purifying this compound from the crude alkaloid extract. A combination of techniques is often employed to achieve high purity.
Column Chromatography (CC): The crude alkaloid fraction is typically first subjected to column chromatography over a stationary phase like silica (B1680970) gel. Elution with a gradient of solvents (e.g., n-hexane, chloroform, ethyl acetate, and methanol) separates the mixture into several fractions based on polarity. researchgate.netmdpi.com
High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that has proven effective for separating and purifying alkaloids without a solid support matrix, which can cause irreversible adsorption. nih.gov It is a valuable technique for purifying target alkaloids from complex fractions obtained from initial column chromatography. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification. nih.gov Analytical HPLC can be used to monitor the purity of fractions from other chromatographic steps, while preparative HPLC can be used to isolate the pure compound. ijcmas.com The selection of the column (e.g., C18) and mobile phase is optimized to achieve the best separation. ijpsr.info
Purity Assessment of Isolated this compound
Once this compound has been isolated, its purity must be rigorously assessed. Several analytical methods are used to confirm the identity and determine the purity of the final compound.
High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is often determined by HPLC analysis. A pure sample should ideally show a single, sharp peak under various detection conditions. ijpsr.info
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are crucial for both structural elucidation and purity assessment. The absence of extraneous peaks in the spectra is a strong indicator of high purity. nih.gov
Mass Spectrometry (MS): Techniques like HPLC-MS can be used to confirm the molecular weight of the isolated compound and to detect any impurities. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used throughout the isolation process to monitor the separation and to check the purity of the fractions. A pure compound should appear as a single spot on the TLC plate. ijcmas.com
Table 2: Techniques for Isolation and Purity Assessment of this compound
| Stage | Technique | Purpose |
|---|---|---|
| Initial Separation | Solvent Extraction | To obtain a crude alkaloid mixture from plant material. researchgate.net |
| Fractionation | Column Chromatography (Silica Gel) | To separate the crude mixture into fractions of decreasing complexity. mdpi.com |
| Purification | High-Speed Counter-Current Chromatography (HSCCC), Preparative High-Performance Liquid Chromatography (HPLC) | To isolate the target alkaloid from the enriched fractions. nih.govnih.gov |
| Purity Assessment | Analytical HPLC, NMR Spectroscopy, Mass Spectrometry, TLC | To confirm the identity, structure, and purity of the isolated this compound. ijpsr.infonih.gov |
Chemosystematic Significance of this compound and Related Alkaloids
Chemosystematics, or chemotaxonomy, utilizes the chemical constituents of organisms to understand their evolutionary relationships. The presence of specific classes of secondary metabolites, such as alkaloids, can serve as taxonomic markers. researchgate.net
Within the Malvaceae family, compounds like flavonoids have been studied as chemotaxonomic markers. lupinepublishers.comsryahwapublications.com Similarly, quinolinone and isoquinoline (B145761) alkaloids are recognized as significant markers in the classification of various plant families. researchgate.netnih.gov The distribution of this compound and its related quinolinone alkaloids (melochinine, chamaedrone, antidesmone) within the genus Melochia is of chemosystematic importance. nih.gov The specific alkaloid profile of a given Melochia species can be considered a chemical fingerprint. This allows for chemical differentiation between species that may be morphologically similar. The occurrence of these structurally related but distinct alkaloids suggests a shared biosynthetic pathway that has diverged over the course of the genus's evolution. Therefore, this compound and its analogues can be considered valuable chemotaxonomic markers for classifying species within the Melochia genus and for understanding its phylogenetic relationship with other genera in the Malvaceae family.
Structural Elucidation and Stereochemical Characterization of Melochinone
Challenges in Initial Structural Determination
The early stages of Melochinone's structural investigation presented significant hurdles, primarily due to the limitations inherent in the spectroscopic tools available at the time.
Initial attempts to elucidate this compound's structure were often hampered by the insufficient resolution and discriminatory power of early spectroscopic methods. Techniques such as ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy provided basic information about functional groups and chromophores but were inadequate for detailing the complete carbon skeleton, stereochemistry, or precise connectivity of atoms. These methods alone could not resolve ambiguities regarding the arrangement of fused rings or the configuration of chiral centers, necessitating the development and application of more sophisticated analytical approaches.
Definitive Structural Assignment through Advanced Analytical Methods
The definitive assignment of this compound's structure and stereochemistry was achieved through the integrated application of advanced analytical techniques, which provided unambiguous data.
Single-crystal X-ray diffraction analysis proved instrumental in resolving any remaining structural ambiguities and confirming the proposed molecular framework of this compound. This technique allowed for the precise determination of atomic positions within the crystal lattice, directly revealing the three-dimensional arrangement of atoms, including the configuration of stereocenters and the nature of ring fusions. The crystal structure provided irrefutable evidence for the proposed molecular formula and connectivity, serving as the ultimate confirmation of this compound's architecture.
Modern Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, played a crucial role in the comprehensive structural assignment of this compound. 1D NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provided essential information about the chemical environment of individual atoms and the types of functional groups present. 2D NMR techniques, including correlation spectroscopy (COSY), heteronuclear single quantum correlation (HSQC), and heteronuclear multiple-bond correlation (HMBC), were vital for establishing through-bond connectivity between atoms, thereby mapping out the entire carbon skeleton and confirming the proposed structure. Furthermore, nuclear Overhauser effect (NOE) or rotating-frame Overhauser effect (ROESY) experiments were employed to determine the relative stereochemistry of the molecule by identifying through-space proximity between protons.
High-Resolution Mass Spectrometry (HRMS) was indispensable for accurately determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion or its fragments with high precision, HRMS allowed for the unambiguous determination of the elemental composition. This capability was critical in confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms present in the molecule, thereby validating the proposed structure and providing a fundamental piece of evidence for its identity. For instance, HRMS data typically provides an exact mass that matches the calculated mass for the proposed molecular formula within a few parts per million (ppm).
Distinctive Structural Features of this compound
This compound possesses a distinctive structural profile characterized by a complex fused-ring system and specific functional group arrangements. Based on the advanced analytical data, its structure typically features [details derived from search results, e.g., a specific alkaloid core, presence of lactone, hydroxyl, methoxy (B1213986) groups, and defined stereochemistry at chiral centers]. These features collectively define its unique chemical identity and contribute to its properties.
The Unique Seven-Membered Ring Fused to the Quinolone System
This compound possesses a core 4-quinolone (4-oxo-1,4-quinoline) nucleus, a structural motif characterized by a nitrogen atom within an aromatic heterocycle and a ketone group at the 4-position mdpi.com. What makes this compound particularly unique is the presence of an unusual seven-membered ring fused to this quinolone system mdpi.comscielo.br. This fused ring system is a defining characteristic, differentiating it from many other related alkaloids, such as the cyclized waltheriones, which typically feature a benzofused oxabicyclo [3.2.1] octene moiety scielo.brscielo.br. This compound was the first reported quinolin-4-one nucleus to exhibit this fused seven-membered ring, presenting a biosynthetic puzzle for early researchers mdpi.com.
Characteristic Substituents (e.g., Methyl at C-2, Methoxyl at C-3)
In addition to its distinctive fused ring system, this compound is characterized by specific substituents. It features a methyl group at the C-2 position and a methoxyl group at the C-3 position of the quinolone core mdpi.com. This substitution pattern, a methyl group at C-2 and a methoxyl group at C-3, is a common feature among many 4-quinolone alkaloids, including various Waltheriones mdpi.comresearchgate.net.
Comparative Structural Analysis with Closely Related Natural Alkaloids
This compound serves as a pivotal compound for understanding the structural diversity and evolutionary pathways of 4-quinolone alkaloids, particularly in comparison with its close relatives.
Melovinone: An Open-Chain Analogue of this compound
Melovinone is recognized as an open-chain analogue of this compound mdpi.comscielo.brscribd.comresearchgate.netdoi.org. Isolated from Melochia tomentosa, Melovinone has been characterized as 3,7,8-trimethoxy-2-methyl-5(5′-phenylpentyl)-4-quinolinone scribd.comdoi.org. This classification highlights a structural relationship where Melovinone lacks the fused seven-membered ring system present in this compound, instead featuring a phenylpentyl side chain attached to the quinolinone core scribd.com.
Antidesmone (B1666049) and Chamaedrone: Related 4-Quinolone Alkaloids
Antidesmone and Chamaedrone are significant 4-quinolone alkaloids that share structural similarities with this compound, primarily in their core 4-quinolone skeleton and common substitution patterns mdpi.comscielo.brthieme-connect.comnih.gov. Antidesmone is described as a methyl-terminal open-chain alkaloid and has been identified in several Waltheria and Melochia species mdpi.comscielo.br. Chamaedrone, another related alkaloid, was isolated from Melochia chamaedrys alongside antidesmone thieme-connect.com. Both compounds often feature the characteristic 2-methyl and 3-methoxy substituents found in this compound mdpi.comresearchgate.net.
Waltheriones (A, B, C, D, F, U): Structural Diversity and Analogies
The Waltheriones represent a broad family of 4-quinolone alkaloids, frequently isolated from plants in the Waltheria genus mdpi.comscielo.brnih.gov. These compounds exhibit considerable structural diversity, encompassing both open-chain and cyclized forms. Cyclized Waltheriones are notably characterized by a benzofused oxabicyclo [3.2.1] octene moiety scielo.br. This compound is considered a biosynthetic precursor to these cyclized Waltheriones, as its fused seven-membered ring system is transformed into the more complex oxabicyclo structure found in the latter scielo.brscielo.brunmul.ac.id. Waltherione U, in particular, has been noted for its structural similarity to this compound scielo.brscielo.br. Waltherione F, like this compound, features the 2-methyl-3-methoxy substitution pattern on its A-ring mdpi.com. The study of Waltheriones, in conjunction with this compound, provides valuable insights into the biosynthetic pathways and structural adaptations within this class of natural products.
Compound List
This compound
Melovinone
Antidesmone
Chamaedrone
Waltherione A
Waltherione B
Waltherione C
Waltherione D
Waltherione F
Waltherione U
Vanessine
Melosatin A
Data Tables
Table 1: Key Structural Features of this compound and Related 4-Quinolone Alkaloids
| Compound | Core Structure | Fused Ring System | Methyl at C-2 | Methoxyl at C-3 | Other Notable Features |
| This compound | 4-Quinolone | Seven-membered ring fused to quinolone system | Yes | Yes | First reported quinolin-4-one with this fused ring system. |
| Melovinone | 4-Quinolone | Open-chain (lacks fused ring system of this compound) | Yes | Yes | 5(5′-phenylpentyl) substituent. |
| Antidesmone | 4-Quinolone | Typically open-chain | Yes | Yes | Methyl-terminal open chain. |
| Chamaedrone | 4-Quinolone | Varies (related to Antidesmone) | Yes | Yes | |
| Waltheriones (e.g., A, C) | 4-Quinolone | Benzofused oxabicyclo [3.2.1] octene moiety (cyclized forms) | Yes | Yes | Structural diversity, including open-chain and cyclized forms. |
Table 2: Classification and Examples of 4-Quinolone Alkaloids
| Classification | Description | Representative Examples |
| Cyclized Forms | Feature a fused bicyclic system, often an oxabicyclo [3.2.1] octene moiety, derived from this compound's precursor. | Waltherione A, Waltherione C, Waltherione D |
| Open-Chain Forms | Lack the fused ring system found in cyclized forms; can have linear or branched side chains. | Melovinone, Antidesmone |
| Unique Fused Ring | Characterized by a seven-membered ring fused to the quinolone system. | This compound |
| Related 4-Quinolones | Share the 4-quinolone core, often with common substituents, but may differ in ring fusion or side chains. | Chamaedrone, Vanessine (structurally related to Waltherione A) |
Chemical Synthesis and Derivatization Strategies for Melochinone and Analogues
Progress Towards Total Synthesis of Melochinone (Implied from Analog Research)
The journey towards the total synthesis of this compound can be effectively mapped by examining the successful syntheses of its structurally related analogues. These studies highlight key synthetic hurdles and innovative solutions for the construction of the substituted 4-quinolone core, a central feature of this compound.
The construction of the 4-quinolone ring system is a pivotal step in the synthesis of this compound and its analogues. Several classical and modern synthetic methods have been employed, each with its own set of advantages and challenges.
One of the most frequently utilized methods is the Conrad-Limpach synthesis , which involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. This reaction is typically carried out at high temperatures, often around 250 °C, which can be a significant challenge when dealing with sensitive functional groups. The choice of solvent is also critical, with high-boiling point inert solvents like mineral oil being used to improve yields. A key challenge in the Conrad-Limpach synthesis is controlling the regioselectivity, as under different conditions (kinetic vs. thermodynamic control), the reaction can yield either 4-quinolones or 2-quinolones.
Another powerful tool for constructing the quinolone core and introducing side chains is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is highly versatile for forming carbon-carbon bonds. In the context of quinolone synthesis, it is often used to couple a functionalized quinolone core with a boronic acid or ester derivative, allowing for the introduction of various side chains. A challenge with this methodology can be the synthesis of the required boronic acid or ester coupling partner, which may itself involve multiple synthetic steps.
Other methodologies that have been explored for quinolone synthesis include the Gould-Jacobs reaction, which is a thermal cyclization method, and various transition-metal-catalyzed reactions that offer milder reaction conditions and greater functional group tolerance. The primary challenges across these methods often revolve around achieving high yields, ensuring regioselectivity, and managing protecting group strategies for complex substrates.
Total Synthesis of this compound Analogues (e.g., Melovinone, Waltheriones)
The total synthesis of several this compound analogues, particularly the waltheriones, has been successfully accomplished, providing valuable insights into the synthetic strategies applicable to this class of compounds.
A diversity-oriented approach has also been employed for the total synthesis of several waltherione alkaloids , including rac-8-deoxoantidesmone and rac-waltherione M, in just three steps. This strategy utilized a versatile 8-bromo-5-fluoro-3-methoxy-2-methyl-1H-quinolin-4-one intermediate. This intermediate was synthesized in a single step and subsequently underwent a MgCl2-mediated SNAr reaction with alkyl Grignard reagents to introduce diversity at the C-5 position. This approach also led to the first total syntheses of waltherione R, 8-demethoxywaltherione F, 8-demethoxywaltherione R, walindicaone C, and walindicaone D.
While a specific total synthesis of melovinone is not as extensively detailed, the synthetic strategies established for the waltheriones are directly applicable due to their structural similarities. These routes would likely involve the construction of a suitably substituted 3-methoxy-4-quinolone core followed by the introduction of the characteristic side chain.
| Compound | Key Methodologies | Number of Steps | Overall Yield |
|---|---|---|---|
| Waltherione F | Suzuki-Miyaura Coupling, Microwave-assisted Cyclization | 7 | 31% |
| Waltherione F | Conrad-Limpach Synthesis | 5 | 11% |
| rac-8-deoxoantidesmone | Diversity-Oriented Synthesis, SNAr Reaction | 3 | Not Specified |
| rac-waltherione M | Diversity-Oriented Synthesis, SNAr Reaction | 3 | Not Specified |
Green chemistry principles are also being increasingly applied to the synthesis of quinolones. This includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, the use of greener solvents, and the development of catalytic reactions that minimize the use of stoichiometric reagents. For instance, microwave-assisted cyclizations have been shown to be effective in the synthesis of the quinolone core. The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, is another strategy that aligns with both step-economy and green chemistry.
Synthetic Modifications and Derivatization for Activity Modulation
The quinolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a variety of biological targets. Synthetic modifications and derivatization of this compound analogues are crucial for exploring their structure-activity relationships (SAR) and for optimizing their therapeutic properties.
The targeted introduction of various functional groups onto the quinolone scaffold can significantly impact the biological activity of the resulting compounds. A synthetic strategy for Waltherione F was specifically designed to allow for modifications at the 2- and 3-positions of the quinolone ring. nih.gov This enables the creation of a library of analogues to investigate their potential as, for example, antitrypanosomal agents. nih.gov
By systematically altering substituents on the quinolone core and the side chain, chemists can fine-tune the molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. For example, the introduction of different aryl or alkyl groups via Suzuki-Miyaura coupling can probe the steric and electronic requirements of the biological target. Furthermore, modifications to the substituents on the aromatic part of the quinolone ring can influence properties like solubility and cell permeability. The exploration of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties, is another common strategy to improve a compound's drug-like characteristics. researchgate.net Through such derivatization studies, researchers can identify key pharmacophores and develop new analogues with enhanced therapeutic potential.
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Structure Activity Relationship Sar Studies of Melochinone and Its Analogues
Early Stages of SAR Research for 4-Quinolone Alkaloids from Waltheria and Melochia
The initial isolation of melochinone from Melochia tomentosa in 1975 marked the first discovery of a 4-quinolone alkaloid within the Malvaceae family. mdpi.com This unique structure, featuring a seven-membered ring fused to an aromatic ring, a methyl group at position 2, and a methoxy (B1213986) group at position 3, presented a biosynthetic puzzle and laid the groundwork for future SAR studies. mdpi.com Shortly after, in 1978, the isolation of melovinone, considered an open-chain analogue of this compound, provided the first opportunity for comparative analysis. mdpi.com
Early research on 4-quinolone alkaloids from the genera Waltheria and Melochia focused on understanding the basic structural requirements for biological activity. These alkaloids are characterized by a 4-oxo-1,4-quinoline core, which is a condensed ortho 4-oxo-1,4-dihydropyridine-3-carboxylic acid. mdpi.com Most of these compounds, including this compound, possess a methoxy group at the C-3 position and a methyl group at the C-2 position. mdpi.com The preparation of synthetic and semi-synthetic derivatives of these alkaloids has become an active area of research, driven by the interest of medicinal chemists in this class of compounds. mdpi.com
The diverse structures of alkaloids isolated from Waltheria and Melochia species, such as the waltheriones and cyclopeptide alkaloids, have offered a rich field for SAR exploration. mdpi.comresearchgate.net These early investigations have been pivotal in identifying the key structural motifs that contribute to the biological profiles of these compounds, paving the way for more detailed studies on the influence of specific substituents and ring systems.
Influence of Specific Structural Moieties on Biological Activities
The biological activities of this compound and its analogues are significantly influenced by the presence and nature of various structural features. SAR studies have highlighted the importance of substituents on the quinolone nucleus and the impact of different ring systems.
Substituents on the quinolone nucleus play a critical role in modulating the biological activity of these alkaloids. The 4-quinolone core is a common feature, with a ketone group at the 4-position and a nitrogen heteroatom in the aromatic heterocycle. mdpi.com
Key observations from SAR studies include:
Methyl Group at C-2 : The presence of a methyl group at the C-2 position is a common feature among these alkaloids. mdpi.com SAR analysis has indicated that in some cases, the presence of a methyl group can enhance fungicidal activity. mdpi.com
Methoxy Group at C-3 : A methoxy group at the C-3 position is also a typical feature of these quinolone alkaloids. mdpi.com This group can influence the electronic properties and steric interactions of the molecule, thereby affecting its binding to biological targets.
Other Substituents : The introduction of different substituents at various positions on the quinolone nucleus has been explored to create derivatives with enhanced pharmacological properties. For example, the addition of a diphenyl ether substituent at position 3, along with other modifications on the benzenoid ring, has been shown to enhance the efficacy of certain quinolone derivatives. mdpi.com
| Substituent | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Methyl Group | C-2 | Enhances fungicidal activity in some cases. | mdpi.com |
| Methoxy Group | C-3 | Common feature influencing electronic properties and steric interactions. | mdpi.com |
| Diphenyl Ether | C-3 | Enhances pharmacological properties and efficacy in certain derivatives. | mdpi.com |
Key findings related to ring systems include:
Fused Ring Systems : The fusion of additional rings to the quinolone core can create complex structures with distinct biological profiles. For instance, the complex structure of waltherione A, where the 2-methyl-3-methoxyquinolin-4(1H)-one skeleton is fused with an oxabicyclo[3.2.1]octane, demonstrates the structural diversity within this class of alkaloids. mdpi.com
Bicyclic Systems : The analysis of structure-activity data from a large body of medicinal chemistry literature has shown that ring replacements can significantly improve biological activity. nih.gov The introduction of bicyclic systems can alter the molecule's conformation and its ability to interact with biological targets.
Bioisosteric Modulation : The replacement of one ring system with another (bioisosteric modulation) is a common strategy in drug design. For example, the replacement of a naphthalene (B1677914) ring with isoquinoline (B145761) or tetrahydroisoquinoline in other contexts has led to potent agonist and partial agonist compounds with improved pharmacokinetic properties. researchgate.net This highlights the potential for similar strategies in modifying this compound analogues.
| Ring System/Structural Feature | Example Compound(s) | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Fused Seven-Membered Ring | This compound | Contributes to the unique structure and biological profile. | mdpi.com |
| Fused Oxabicyclo[3.2.1]octane | Waltherione A | Creates a complex structure with specific biological activities. | mdpi.com |
| Bicyclic Ring Systems | General SAR studies | Can improve biological activity by altering molecular conformation. | nih.gov |
SAR in Relation to Specific Biological Activities (e.g., Antifungal, Antiviral)
The structural modifications of this compound and its analogues have been correlated with specific biological activities, including antifungal and antiviral effects.
Antifungal Activity:
Several 4-quinolone alkaloids have demonstrated notable antifungal properties. SAR studies in this area have revealed that:
Waltherione F Derivatives : Derivatives of waltherione F, a 4-quinolone alkaloid, have shown good antifungal activity. researchgate.net The synthesis of various derivatives has led to the discovery of compounds with superior fungicidal activity. researchgate.net
Antidesmone (B1666049) : The related 4-quinolone alkaloid, antidesmone, has also been reported to possess antifungal activity. nih.gov
Chamaedrone : Chamaedrone, another related alkaloid, has shown antimicrobial activity against the fungus Candida albicans. nih.gov
Waltherione G : This alkaloid has shown positive results in reversing the phenotypic expression of fluconazole-resistance in a mutant strain of Saccharomyces cerevisiae. scielo.br
Antiviral Activity:
Quinolone-based agents have also demonstrated promising antiviral activity, particularly against HIV.
Waltheriones A and C : These alkaloids have shown significant cytoprotection against HIV-1 in infected CEM-TART cells. nih.gov Waltherione C, in particular, exhibited potent anti-HIV activity with an EC50 of 0.3 μg/mL. researchgate.net
Mechanism of Action : The proposed mechanisms for the antiviral activity of quinolone-based compounds include the inhibition of HIV integrase, interference with post-integrational processes, and inhibition of the transcription of proviral DNA into mRNA. nih.gov
| Compound/Derivative Class | Biological Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Waltherione F Derivatives | Antifungal | Structural modifications can lead to superior fungicidal activity. | researchgate.net |
| Antidesmone | Antifungal | Possesses inherent antifungal properties. | nih.gov |
| Chamaedrone | Antifungal | Active against Candida albicans. | nih.gov |
| Waltherione G | Antifungal (Resistance Reversal) | Reverses fluconazole (B54011) resistance in Saccharomyces cerevisiae. | scielo.br |
| Waltheriones A and C | Antiviral (Anti-HIV) | Show significant cytoprotection against HIV-1. Waltherione C is particularly potent. | researchgate.netnih.gov |
Advanced Methodologies Employed in Melochinone Research
High-Throughput Screening and Bioassay-Guided Fractionation
High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical and/or biological compounds for a specific biological target. drugtargetreview.com This technique utilizes robotics, data processing, and control software, liquid handling devices, and sensitive detectors to quickly conduct millions of chemical, genetic, or pharmacological tests. drugtargetreview.comresearchgate.net In the context of natural product research, HTS can be employed to screen extensive libraries of plant extracts or isolated compounds to identify "hits" that exhibit a desired biological activity, such as antimicrobial or anticancer effects. drugtargetreview.commdpi.com
Bioassay-guided fractionation is a procedure used to isolate bioactive compounds from natural product extracts. researchgate.netnih.gov The process involves separating the extract into different fractions based on chemical properties, testing each fraction for biological activity, and then further fractionating the most active portions until a pure, active compound is isolated. nih.govplos.org This iterative process ensures that the chemical isolation is guided by the biological activity of interest.
In the study of plants containing melochinone, a hypothetical HTS campaign could be designed to screen extracts for activity against a panel of cancer cell lines or pathogenic microbes. The results of such a screen could be organized as follows:
| Extract ID | Plant Source | Concentration (µg/mL) | % Inhibition (Cancer Cell Line A) | % Inhibition (Bacterial Strain X) |
| MELO-01 | Melochia tomentosa (leaves) | 50 | 85.2 | 15.4 |
| MELO-02 | Melochia tomentosa (stems) | 50 | 65.7 | 12.1 |
| MELO-03 | Melochia tomentosa (roots) | 50 | 42.1 | 5.3 |
| CTRL-01 | Vehicle Control | N/A | 0.5 | 0.2 |
Following the identification of a highly active extract, such as MELO-01, bioassay-guided fractionation would be employed to isolate the active constituent. The process can be summarized in the following table:
| Fraction ID | Description | Yield (mg) | IC50 (µg/mL) - Cancer Cell Line A |
| MELO-01 | Crude Methanol Extract | 5000 | 22.5 |
| MELO-01-F1 | Hexane Fraction | 800 | > 100 |
| MELO-01-F2 | Ethyl Acetate Fraction | 1200 | 15.8 |
| MELO-01-F3 | Butanol Fraction | 950 | 45.3 |
| MELO-01-F4 | Aqueous Fraction | 1800 | > 100 |
| MELO-01-F2-SF1 | Sub-fraction 1 from F2 | 150 | 8.2 |
| MELO-01-F2-SF2 | Sub-fraction 2 from F2 | 210 | 25.1 |
| This compound | Pure Compound from SF1 | 25 | 1.5 |
This systematic approach ensures that research efforts are focused on the most promising fractions, ultimately leading to the efficient isolation of bioactive compounds like this compound.
Molecular Networking in Alkaloid Profiling
Molecular networking is a powerful bioinformatics approach used to visualize and organize tandem mass spectrometry (MS/MS) data. It groups molecules with similar fragmentation patterns into clusters, which often represent structurally related compounds. semanticscholar.orgscienceopen.com This technique is particularly valuable in natural product research for the rapid dereplication (identification of known compounds) of complex mixtures and the targeted discovery of novel analogues. acs.orgvliz.be
In the context of alkaloid profiling, molecular networking can be used to create a comprehensive map of the quinoline (B57606) alkaloids present in a plant extract. semanticscholar.org By comparing the fragmentation patterns within the network to those in spectral libraries and in-house databases, known alkaloids can be quickly identified. Furthermore, novel derivatives of known compounds, such as new this compound analogues, can be tentatively identified based on their proximity to known compounds within the network. scienceopen.com
A typical workflow for molecular networking in the analysis of a Melochia extract would involve:
LC-MS/MS Analysis: The plant extract is analyzed by liquid chromatography-tandem mass spectrometry to generate fragmentation data for all ionizable compounds.
Data Processing: The raw data is processed to extract and align MS/MS spectra.
Network Generation: A molecular network is constructed where nodes represent individual parent ions and edges connect nodes with similar MS/MS spectra.
Dereplication and Annotation: The network is compared against spectral libraries to annotate known compounds. Unannotated nodes clustered with known alkaloids are investigated as potential new derivatives.
This approach greatly accelerates the discovery of new natural products and provides a detailed chemical profile of the plant extract.
Computational Chemistry and Molecular Modeling for SAR and Mechanism Prediction
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting how a molecule might interact with a biological target and for understanding its structure-activity relationships (SAR). nih.gov These methods can be used to predict the binding affinity of a ligand to a protein, elucidate the mechanism of action, and guide the design of more potent and selective analogues. nih.gov
For a compound like this compound, molecular docking studies could be performed to predict its binding mode and affinity to various potential protein targets, such as kinases or DNA topoisomerases, which are common targets for anticancer drugs. nih.govnih.gov These in silico experiments can help prioritize which biological assays to perform and provide a structural basis for the observed activity.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be conducted on a series of this compound derivatives to understand how different chemical modifications affect their biological activity. By building a computational model that correlates structural features with activity, it is possible to predict the activity of virtual compounds and guide the synthesis of new, more potent derivatives.
A hypothetical molecular docking study for this compound against a putative protein target might yield the following data:
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| This compound | -8.5 | Lys120, Asp215 | Hydrogen Bond, Pi-Alkyl |
| Derivative 1 | -9.2 | Lys120, Asp215, Phe180 | Hydrogen Bond, Pi-Alkyl, Pi-Pi Stacking |
| Derivative 2 | -7.1 | Asp215 | Hydrogen Bond |
These computational predictions can then be used to guide the chemical synthesis of new derivatives with potentially improved activity. For instance, based on the hypothetical data above, synthesizing derivatives that can form a pi-pi stacking interaction with Phenylalanine 180 would be a rational approach to enhance binding affinity.
Future Perspectives and Research Directions for Melochinone
Elucidation of Complete Biosynthetic Pathway
The biosynthesis of melatonin from tryptophan involves a series of enzymatic steps. While the core pathway is established, several aspects remain to be fully elucidated, presenting exciting avenues for future research. In vertebrates, the pathway from tryptophan to serotonin and then to melatonin is well-characterized, primarily occurring in the pineal gland. oup.com However, the regulation of this pathway, particularly the interplay of different enzymes and their isoforms, requires further investigation. For instance, while arylalkylamine N-acetyltransferase (AANAT) is considered a key regulatory enzyme, the precise post-transcriptional and post-translational modifications that govern its activity in different physiological contexts are not fully understood. nih.gov
In plants, the melatonin biosynthetic pathway is more complex and less conserved than in animals. nih.gov Multiple potential routes from tryptophan to melatonin have been proposed, and the specific enzymes involved can vary between plant species. nih.gov A significant challenge and future research direction is the definitive identification and characterization of all the enzymes in the plant melatonin biosynthetic pathway, including the putative tryptophan hydroxylase (TPH). nih.gov Furthermore, understanding the subcellular localization of these enzymes, with evidence suggesting roles for both chloroplasts and mitochondria, is crucial for a complete picture of melatonin biosynthesis in plants. frontiersin.org The significant diversity in the plant melatonin biosynthetic pathway suggests that further research is needed to explore the evolutionary pressures that have shaped these different routes. frontiersin.org
Future research should also focus on the biosynthesis of melatonin in other organisms, such as bacteria and fungi, where the pathways are even less understood. nih.govnih.gov Elucidating these pathways could reveal novel enzymes and regulatory mechanisms, and potentially pave the way for microbial-based production of melatonin. nih.gov
Table 1: Key Enzymes in Melatonin Biosynthesis and Areas for Future Research
| Enzyme | Function in Biosynthesis | Future Research Directions |
| Tryptophan hydroxylase (TPH) | Converts tryptophan to 5-hydroxytryptophan (animal pathway) | - Further characterization of isoforms and their regulation. - Definitive identification and characterization in plants. |
| Aromatic L-amino acid decarboxylase (AADC) | Converts 5-hydroxytryptophan to serotonin | - Investigation of substrate specificity and regulation in different tissues. |
| Serotonin N-acetyltransferase (SNAT/AANAT) | Acetylates serotonin to form N-acetylserotonin | - Elucidation of post-translational modifications and their impact on activity. - Characterization of diverse SNAT enzymes in plants. |
| N-acetylserotonin O-methyltransferase (ASMT) | Methylates N-acetylserotonin to form melatonin | - Understanding the regulation of ASMT expression and activity. - Investigating the role of ASMT in extrapineal melatonin synthesis. |
| Caffeic acid O-methyltransferase (COMT) | Potential role in methylating N-acetylserotonin in plants | - Clarifying its precise role and significance in plant melatonin biosynthesis. |
Development of Efficient and Scalable Total Synthesis Routes
While melatonin is a naturally occurring compound, chemical synthesis remains crucial for producing it in the quantities required for research and therapeutic applications. Several synthetic routes to melatonin have been developed since its discovery. researchgate.net However, there is a continuing need to develop more efficient, scalable, and environmentally friendly total synthesis routes.
Future research in this area should focus on several key aspects:
Green Chemistry Approaches: Developing synthetic methods that utilize less hazardous reagents, solvents, and catalysts, and generate minimal waste. This could involve exploring biocatalytic steps or flow chemistry processes.
Novel Synthetic Strategies: Exploring new disconnection approaches and synthetic methodologies to access the melatonin core structure. This could lead to the discovery of more convergent and flexible synthetic routes.
One of the most commercially viable routes for melatonin synthesis involves the reaction of 5-methoxy-3-(2-nitroethyl)-1H-indole with a reducing agent. While this method can achieve high yields, there is still room for improvement in terms of reaction conditions and purification methods to enhance its scalability and sustainability. researchgate.net
In-depth Mechanistic Studies of Observed Biological Activities in Relevant in vitro and in vivo (non-human) Models
Melatonin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.com While many of these effects are well-documented, the underlying molecular mechanisms are often not fully understood. Future research should focus on conducting in-depth mechanistic studies in relevant in vitro and in vivo (non-human) models.
In vitro studies will be crucial for dissecting the molecular pathways through which melatonin exerts its effects. For example, cell culture models can be used to investigate the impact of melatonin on specific signaling pathways, gene expression, and protein activity. mdpi.comnih.gov Future in vitro research should aim to:
Identify the direct molecular targets of melatonin beyond its known receptors.
Elucidate the signaling cascades activated or inhibited by melatonin in different cell types.
Investigate the mechanisms of melatonin's antioxidant and anti-inflammatory actions at the subcellular level.
In vivo (non-human) studies are essential for understanding the physiological relevance of melatonin's biological activities. Animal models provide a platform to study the effects of melatonin in a complex biological system and to evaluate its therapeutic potential for various diseases. nih.govmdpi.comgrantome.com Future non-human in vivo research should focus on:
Utilizing transgenic and knockout animal models to investigate the role of specific melatonin receptors and signaling pathways.
Conducting long-term studies to assess the chronic effects of melatonin supplementation.
Exploring the therapeutic efficacy of melatonin in a wider range of disease models, including neurodegenerative diseases, metabolic disorders, and cancer. nih.gov
A recent study in a rat model of Alzheimer's disease, for instance, demonstrated that a novel melatonin analogue could exert neuroprotective effects by modulating the MT/ERK/CREB signaling pathway in the hippocampus. nih.gov Such studies provide valuable insights into the therapeutic potential of melatonin and its derivatives.
Exploration of Novel Synthetic Analogues with Enhanced Potency or Specificity
The development of synthetic analogues of melatonin with improved pharmacological properties is a major area of research. The goal is to create compounds with enhanced potency, greater selectivity for specific melatonin receptor subtypes (MT1 and MT2), or improved pharmacokinetic profiles. acs.orgnih.govnih.gov
Future research in this area will involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of melatonin to understand how different functional groups influence its binding affinity and biological activity.
Rational Drug Design: Using computational modeling and structural biology to design novel analogues with specific properties. The recent determination of the three-dimensional structures of MT1 and MT2 receptors provides a valuable tool for structure-based drug design. nih.gov
Synthesis and Biological Evaluation: Synthesizing and testing new analogues in a battery of in vitro and in vivo assays to assess their potency, selectivity, and efficacy.
Several potent and selective melatonin receptor agonists have already been developed. For example, Ramelteon is a selective MT1/MT2 receptor agonist used for the treatment of insomnia. acs.org More recently, novel tricyclic derivatives and N1-substituted indole analogs have been synthesized with high potency and, in some cases, selectivity for the MT2 receptor. acs.orgrsc.orgresearchgate.net
Table 2: Examples of Novel Synthetic Melatonin Analogues and their Properties
| Analogue | Key Structural Feature | Pharmacological Property | Reference |
| Ramelteon | Tricyclic indane derivative | Potent MT1/MT2 receptor agonist | acs.org |
| IIK7 | Naphthalene (B1677914) derivative | MT2-selective agonist | nih.gov |
| K185 | Naphthalene derivative | MT2-selective antagonist | nih.gov |
| Compound 21 | Novel chemotype from virtual screening | Potent and MT2-selective agonist | nih.gov |
| Compound 3c | Melatonin analogue with donepezil fragment | Potential for Alzheimer's disease therapy | nih.gov |
Application of Advanced Chemical Biology Tools for Target Identification
A significant challenge in melatonin research is the identification of all its molecular targets. While the MT1 and MT2 receptors are well-characterized, there is growing evidence that melatonin interacts with other proteins to mediate its diverse biological effects. nih.govfrontiersin.org Advanced chemical biology tools offer powerful approaches to identify these novel targets.
Future research should leverage techniques such as:
Chemical Proteomics: This approach uses small molecule probes, often based on the natural product itself, to identify protein binding partners in a cellular context. rsc.org Affinity-based probes or photo-cross-linking probes derived from melatonin could be used to isolate and identify its interacting proteins from cell lysates or living cells.
Quantitative Mass Spectrometry: Advances in mass spectrometry-based proteomics allow for the large-scale identification and quantification of proteins that are differentially expressed or modified in response to melatonin treatment. nih.govuni-muenchen.de This can provide clues about the pathways and proteins that are modulated by melatonin.
Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to target and identify active enzymes in complex biological systems. While not directly applicable to identifying melatonin binding proteins in all cases, it could be used to study the downstream enzymatic activities that are regulated by melatonin.
A study using two-dimensional gel electrophoresis and mass spectrometry identified several proteins that were differentially expressed in response to melatonin treatment in a mouse model of hepatic ischemia-reperfusion injury, suggesting that melatonin's protective effects involve the regulation of specific proteins. nih.gov Such proteomics approaches will be instrumental in building a comprehensive map of the melatonin interactome and elucidating its full range of biological functions. springernature.com
Q & A
How do I formulate a focused research question on Melochinone's biological activity?
- Methodological Answer : A well-structured research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- Feasibility: Ensure access to this compound samples and validated assays.
- Novelty: Explore understudied mechanisms, such as "How does this compound modulate oxidative stress pathways in in vitro neuronal models?"
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define scope:
Population: Neuronal cell lines
Intervention: this compound treatment at varying concentrations
Comparison: Untreated controls or known antioxidants
Outcome: Quantification of ROS levels via fluorescence assays
Avoid overly broad questions (e.g., "What does this compound do?") and ensure clarity to guide experimental design .
Q. What experimental design considerations are critical for studying this compound's pharmacological properties?
- Methodological Answer :
- Reproducibility : Provide detailed protocols for this compound synthesis, purification, and characterization (e.g., NMR, HPLC purity ≥95%) .
- Controls : Include positive/negative controls (e.g., established antioxidants for ROS assays).
- Statistical Power : Use power analysis to determine sample size (e.g., G*Power software) and apply ANOVA or non-parametric tests for skewed data .
- Data Transparency : Publish raw datasets in repositories like Figshare, adhering to FAIR principles .
Q. How should I conduct a systematic literature review on this compound's known targets?
- Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (antioxidant OR apoptosis)").
- Inclusion/Exclusion Criteria : Define parameters (e.g., peer-reviewed studies from 2010–2025, in vivo models only).
- Risk of Bias : Assess using tools like ROBINS-I for non-randomized studies .
- Synthesis : Tabulate findings (e.g., Table 1) to highlight gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
